molecular formula C4H6N2O B1595835 N-(Cyanomethyl)acetamide CAS No. 4814-80-6

N-(Cyanomethyl)acetamide

Cat. No. B1595835
CAS RN: 4814-80-6
M. Wt: 98.1 g/mol
InChI Key: LHWCUMYXUCPQSZ-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)acetamide” is a chemical compound with the molecular formula C4H6N2O . It is also known by other names such as “2-(Acetamido)acetonitrile”, “AAN”, and "Aceturic acid nitrile" .


Synthesis Analysis

The synthesis of “N-(Cyanomethyl)acetamide” can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the reaction of electrogenerated cyanomethyl anion with cyclohexylisocyanate .


Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)acetamide” can be represented by the InChI string InChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7) . The compound has a molecular weight of 98.10 g/mol .


Chemical Reactions Analysis

“N-(Cyanomethyl)acetamide” can undergo various chemical reactions. For instance, it can be used in the acetamidation of aromatic compounds . The compound can also be involved in the cyanoacetylation of amines .


Physical And Chemical Properties Analysis

“N-(Cyanomethyl)acetamide” is a solid compound . It has a molecular weight of 98.10 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis

Research on novel bi-heterocyclic acetamides, including N-(Cyanomethyl)acetamide derivatives, has shown significant tyrosinase inhibition, offering a potential solution for melanogenesis-related disorders. These compounds, evaluated for their inhibitory effects on tyrosinase, have been identified as potent inhibitors, offering prospects in treating skin pigmentation issues. The study utilized various spectral techniques and kinetic mechanisms for analysis (Butt et al., 2019).

Heterocyclic Synthesis

N-(Cyanomethyl)acetamide and its derivatives are crucial intermediates in synthesizing various novel and synthetically useful heterocyclic systems. A comprehensive survey on the chemical reactivity and preparation methods of these compounds highlights their significance in heterocyclic synthesis (Gouda et al., 2015).

Comparative Metabolism Studies

Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites, involving acetamide derivatives, provide insights into their metabolic pathways in human and rat liver microsomes. This research is crucial for understanding the herbicides' environmental and health impacts (Coleman et al., 2000).

Antimalarial Drug Synthesis

Research on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been conducted using various catalysts. This study contributes to the development of more efficient processes for antimalarial drug production (Magadum & Yadav, 2018).

Molecular Structure Analysis

The molecular structures of acetamide derivatives have been studied using electron diffraction and X-ray techniques. Such research provides valuable information on the structural properties of these compounds in different states, contributing to a deeper understanding of their chemical behavior (Kimura & Aoki, 1953).

Safety And Hazards

“N-(Cyanomethyl)acetamide” is a combustible substance . It is advised to avoid inhalation of dusts and substance contact .

Relevant Papers Several papers have been published on “N-(Cyanomethyl)acetamide”. These papers discuss various aspects of the compound, including its synthesis, chemical reactivity, and potential applications .

properties

IUPAC Name

N-(cyanomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWCUMYXUCPQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326661
Record name N-(Cyanomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)acetamide

CAS RN

4814-80-6
Record name N-(Cyanomethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4814-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyanomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
K Rožman, EM Alexander, E Ogorevc, K Bozovičar… - Molecules, 2020 - mdpi.com
Protein degradation is a fundamental process in all living organisms. An important part of this system is a multisubunit, barrel-shaped protease complex called the proteasome. This …
Number of citations: 5 www.mdpi.com
S Fang, H Yu, X Yang, J Li… - Advanced Synthesis & …, 2019 - Wiley Online Library
… In general, N-cyanomethyl-acetamide bearing an electron-donating substituent (4 i), produced a slightly higher product yield compared with the corresponding electron-withdrawing …
Number of citations: 21 onlinelibrary.wiley.com
L Alves, DA Santos, R Cendron, FR Rocho… - Bioorganic & Medicinal …, 2021 - Elsevier
Peptidomimetics of the class of dipeptidyl nitrile analog peptoids were synthesized as inhibitors of mammalian cysteine proteases of the papain superfamily. The dipeptidyl nitrile side …
Number of citations: 13 www.sciencedirect.com
P Grosche, F Sirockin, A Mac Sweeney… - Bioorganic & medicinal …, 2015 - Elsevier
Adenoviral infections are associated with a wide range of acute diseases, among which ocular viral conjunctivitis (EKC) and disseminated disease in immunocompromised patients. To …
Number of citations: 26 www.sciencedirect.com
Y Imai, R Suzuki, D Matsuda… - Bioorganic & Medicinal …, 2023 - Elsevier
… The synthetic protocol of multi-substituted imidazoles reported by Yu et al. involved treating N-cyanomethyl acetamide and 4-fluorophenyl boronic acid with a catalytic amount of Pd(TFA…
Number of citations: 3 www.sciencedirect.com
S Bhakta, T Ghosh - European Journal of Organic Chemistry, 2021 - Wiley Online Library
The formation of molecules with complexity in a simple, straight forward pathway attracts great interest in organic synthesis. Recently, nickel‐catalyzed cascade reactions have grown up …
AP Piccionello, R Musumeci, C Cocuzza… - European journal of …, 2012 - Elsevier
In the present study the synthesis of new Linezolid-like molecules has been achieved by substitution of the oxazolidinone central heterocyclic moiety with a 1,2,4-oxadiazole ring. Two …
Number of citations: 88 www.sciencedirect.com
S Wang, Y Dong, X Wang, X Hu, JO Liu… - Organic & Biomolecular …, 2005 - pubs.rsc.org
A novel three-step synthesis of 3-aryl β-carbolin-1-ones from non-indole starting materials has been developed. The two nitrogen atoms in β-carbolin-1-one were introduced efficiently …
Number of citations: 20 pubs.rsc.org
G Ortar, MG Cascio, AS Moriello, M Camalli… - European journal of …, 2008 - Elsevier
We have synthesized a series of 18 1,5- and 2,5-disubstituted carbamoyl tetrazoles, including LY2183240 (1) and LY2318912 (7), two compounds previously described as potent …
Number of citations: 78 www.sciencedirect.com
GS Gubanova, LA Zhelonkina, IA Zapaska… - Pharmaceutical …, 1992 - Springer
N-Alkyl-N-cyanomethyl (chloro, dichloro~:~ richloro) acet (benz) amides (I)-(VIII), A mix~ ture of the nitrile of the alkylaminoacetic acid (0.133 mole) and triethylamine (0.136 mole) in …
Number of citations: 4 link.springer.com

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